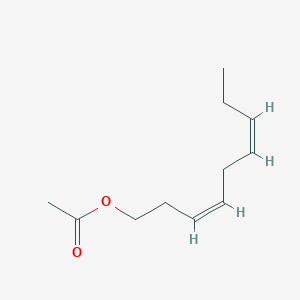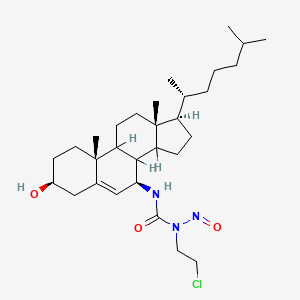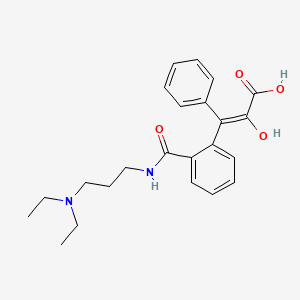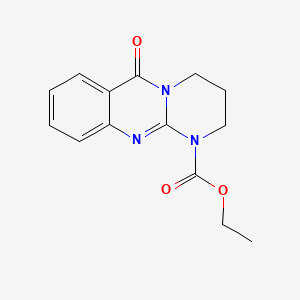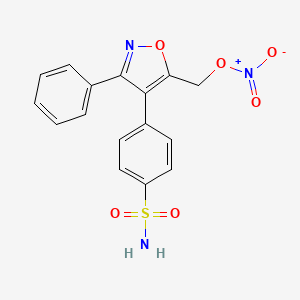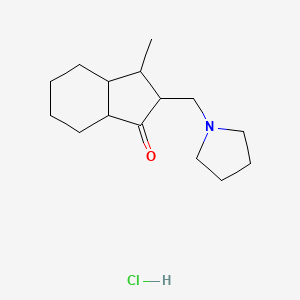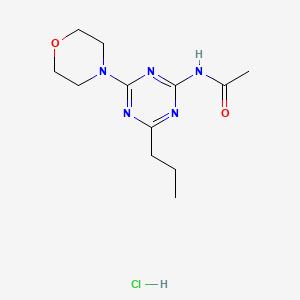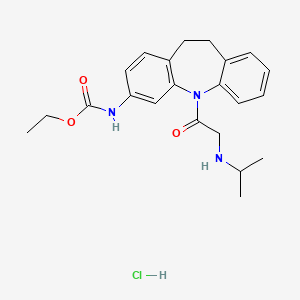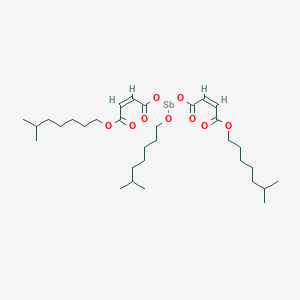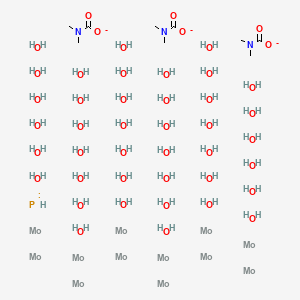
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate is a complex organic compound with potential applications in various scientific fields. This compound features a triazolium core, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazolium ring, azo coupling, and the introduction of the hydrogen sulfate group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
科学的研究の応用
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other triazolium-based compounds and azo dyes, such as:
- 1,2,4-Triazolium derivatives
- Azo dyes like methyl orange and Congo red
Uniqueness
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate is unique due to its specific structure, which combines a triazolium core with an azo linkage and a hydrogen sulfate group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
72828-94-5 |
|---|---|
分子式 |
C21H26N6O6S |
分子量 |
490.5 g/mol |
IUPAC名 |
2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate |
InChI |
InChI=1S/C21H25N6O2.H2O4S/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-25(2)16-22-26(21)3;1-5(2,3)4/h5-13,16H,4,14-15H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
ZXIDZXQQYKYMNP-UHFFFAOYSA-M |
正規SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=[N+](C=NN3C)C.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
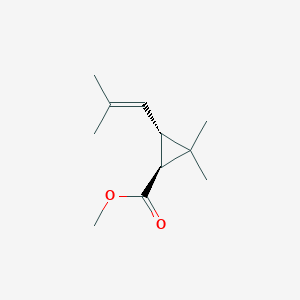
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
